n-[(2-Methoxyphenyl)carbamoyl]hexanamide
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Overview
Description
N-[(2-Methoxyphenyl)carbamoyl]hexanamide is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a hexanamide backbone linked to a 2-methoxyphenyl group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]hexanamide typically involves the reaction of 2-methoxyaniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[(2-Methoxyphenyl)carbamoyl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methoxyphenyl)carbamoyl]butanamide
- N-[(2-Methoxyphenyl)carbamoyl]pentanamide
- N-[(2-Methoxyphenyl)carbamoyl]heptanamide
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]hexanamide is unique due to its specific hexanamide backbone, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
6302-78-9 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)carbamoyl]hexanamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-10-13(17)16-14(18)15-11-8-6-7-9-12(11)19-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
SLDSNOIRXRHDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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